1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine
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Overview
Description
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group, a methylphenyl group, and a sulfonyl group attached to a piperazine ring, which in turn is bonded to a phenyl group.
Preparation Methods
The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring and phenyl groups can interact with hydrophobic pockets in receptors, influencing their binding affinity and activity.
Comparison with Similar Compounds
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
[(2-Ethoxy-4-methylphenyl)sulfonyl]piperidine: This compound has a similar sulfonyl and ethoxy group but differs in the ring structure, which can lead to different biological activities and applications.
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-18-15-16(2)9-10-19(18)25(22,23)21-13-11-20(12-14-21)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYOQRTFDJKTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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